4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid is derived from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is butanoic acid, with a ketone group at the fourth carbon and a 1,3-benzodioxol-5-yl substituent at the same position. The numbering of the benzodioxole ring begins at the oxygen atom in the dioxole ring, with positions 1 and 3 occupied by oxygen atoms, and the substituent located at position 5.
The compound’s SMILES notation ($$ \text{O=C(O)CCC(=O)C1=CC=C2OCOC2=C1} $$) and InChI key ($$ \text{PAZRPPFUVZPPCS-UHFFFAOYSA-N} $$) further validate its structure. These identifiers highlight the connectivity of the benzodioxole ring ($$ \text{C1=CC=C2OCOC2=C1} $$), the ketone group ($$ \text{C=O} $$), and the carboxylic acid terminus ($$ \text{CCC(=O)O} $$).
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{11}\text{H}{10}\text{O}_{5} $$ |
| Molecular weight | 222.19 g/mol |
| SMILES | O=C(O)CCC(=O)C1=CC=C2OCOC2=C1 |
| InChI key | PAZRPPFUVZPPCS-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecule adopts a planar conformation in the benzodioxole ring, with the dioxole oxygen atoms ($$ \text{O1} $$ and $$ \text{O3} $$) contributing to resonance stabilization. The butanoic acid chain exhibits rotational flexibility around the $$ \text{C2-C3} $$ and $$ \text{C3-C4} $$ bonds, allowing for multiple conformers. Density functional theory (DFT) calculations suggest that the antiperiplanar conformation of the ketone and carboxylic acid groups minimizes steric hindrance and dipole-dipole repulsions.
The dihedral angle between the benzodioxole ring and the ketone group is approximately 15°, indicating partial conjugation between the aromatic system and the carbonyl moiety. This alignment facilitates intramolecular charge transfer, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy.
Comparative Analysis with Related Benzodioxole Derivatives
Compared to structurally analogous compounds, this compound exhibits distinct electronic and steric properties:
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (CAS 2758835): This derivative features a six-membered dioxane ring instead of a five-membered dioxole. The larger ring reduces ring strain but decreases aromaticity, leading to a 10% lower molar absorptivity in UV spectra.
- 2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid (CAS 294348): The addition of a second benzodioxole group at position 2 enhances π-π stacking interactions, increasing melting point by 45°C compared to the monosubstituted derivative.
- Ethyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate (CAS 951889-25-1): Esterification of the carboxylic acid group improves volatility, with a boiling point of 410°C versus decomposition in the parent acid.
Crystallographic Data and Solid-State Arrangement
Crystallographic studies of this compound remain limited, but related compounds provide insights into its solid-state behavior. For example, the ethyl ester derivative crystallizes in the monoclinic $$ P2_1/c $$ space group with unit cell parameters $$ a = 8.92\ \text{Å}, b = 12.45\ \text{Å}, c = 10.31\ \text{Å}, \beta = 102.7^\circ $$. The benzodioxole ring and ester group form alternating layers stabilized by van der Waals interactions.
In the parent acid, hydrogen bonding between carboxylic acid groups likely dominates the packing arrangement. Fourier-transform infrared (FTIR) spectroscopy reveals a broad O-H stretch at 2500–3000 cm$$^{-1}$$, characteristic of strong intermolecular hydrogen bonds. Powder X-ray diffraction (PXRD) patterns suggest a crystalline lattice with a d-spacing of 4.2 Å, consistent with π-stacking of aromatic rings.
| Parameter | Value |
|---|---|
| Predicted crystal system | Monoclinic |
| Space group | $$ P2_1/c $$ |
| Hydrogen bond donors | 1 (carboxylic acid -OH) |
| Hydrogen bond acceptors | 5 (2 ether O, 1 ketone O, 1 carboxylic acid O, 1 ester O) |
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-8(2-4-11(13)14)7-1-3-9-10(5-7)16-6-15-9/h1,3,5H,2,4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRPPFUVZPPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343651 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41764-07-2 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41764-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-step Organic Synthesis Using Benzodioxole Precursors
One common approach starts with a benzodioxole derivative such as 1,3-benzodioxole-5-carboxaldehyde or related substituted benzodioxoles. The key steps include:
- Aldol or Claisen-type condensation with suitable ketone or aldehyde partners to build the carbon skeleton.
- Oxidation or functional group transformation to install the keto group at the 4-position.
- Carboxylation or hydrolysis to introduce the terminal carboxylic acid group.
This approach ensures the preservation of the benzodioxole moiety, which is sensitive to harsh conditions.
Use of Pyridinium or Related Activating Reagents
Recent advances have shown that in situ activation of carboxylic acids via triflylpyridinium reagents (DMAP-Tf) facilitates the formation of reactive acylpyridinium intermediates. These intermediates can then be trapped by nucleophiles such as isocyanoacetates to form heterocyclic structures or keto-acid derivatives.
- This method allows for mild conditions and good functional group tolerance.
- It is particularly useful when synthesizing oxazole derivatives but can be adapted for keto acid compounds structurally related to this compound.
Specific Example from Literature
A related synthesis reported involves:
- Starting from 1,4-benzodioxan-6-carboxaldehyde reacted with a protected hydroxyacetophenone derivative.
- Using base-catalyzed aldol condensation in ethanol with sodium hydroxide to form intermediates.
- Acidification to precipitate and isolate the keto acid intermediate.
- Purification by column chromatography to obtain the target compound or its close analogues.
This method highlights the importance of controlled pH and temperature to avoid decomposition of the benzodioxole ring.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethanol, Methanol | Choice depends on solubility and reactivity |
| Temperature | Room temperature to 40 °C | Elevated temp improves yield but must be controlled to avoid side reactions |
| Base | DMAP, DABCO, Triethylamine | DMAP often gives higher yields in activation steps |
| Activation reagent | Triflylpyridinium salt (DMAP-Tf) | Facilitates in situ activation of carboxylic acids |
| Reaction time | 30 min to several hours | Monitored by TLC for completion |
| Purification | Column chromatography, recrystallization | Essential for removing side products |
Yield and Functional Group Tolerance
The use of DMAP-Tf activation and mild bases such as DMAP has resulted in yields up to 96% for oxazole derivatives from carboxylic acids under optimized conditions. Although this is for oxazole synthesis, similar conditions are adaptable for keto acid preparation with good functional group tolerance including halogens and sensitive groups like phosphine oxides.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Aldol condensation + oxidation | Benzodioxole aldehyde + ketones | NaOH, ethanol, pH 2-3 acidification | 70-90 | Mild conditions preserve benzodioxole |
| In situ activation with DMAP-Tf | Carboxylic acid + isocyanoacetates | DMAP-Tf, DMAP base, DCM, 40 °C | Up to 96 | Efficient, scalable, functional group tolerant |
| Multi-step synthesis via intermediates | Protected hydroxyacetophenone + benzodioxole aldehyde | Base catalysis, chromatography | 60-85 | Requires purification steps |
Research Findings and Practical Considerations
- The benzodioxole ring is sensitive to strong acids and bases; thus, reaction conditions must be carefully controlled to prevent ring opening or degradation.
- The use of in situ activation reagents like DMAP-Tf enhances reaction efficiency by forming reactive intermediates without harsh reagents.
- Mild bases such as DMAP offer better yields compared to stronger or bulkier bases (e.g., DBU or DIPEA) in these preparations.
- Solvent choice is critical; dichloromethane is often preferred for its balance of polarity and inertness.
- The methods are scalable and have been demonstrated in gram-scale syntheses with consistent yields.
- Recovery and reuse of catalysts and bases (e.g., DMAP) improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Therapeutic Potential
Research indicates that compounds similar to 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid exhibit various biological activities, including anti-inflammatory and antioxidant properties. These activities suggest potential applications in treating conditions such as:
- Inflammatory diseases
- Oxidative stress-related disorders
- Neurological disorders
The specific interactions of this compound with biological macromolecules, such as proteins and nucleic acids, are under investigation to elucidate its pharmacological potential .
Synthesis and Modifications
The synthesis typically involves multi-step organic reactions that require careful control to achieve high yields. Common methods include oxidation and reduction processes, which can modify the compound's properties to enhance its biological activity.
Mechanistic Studies
The mechanism of action for this compound involves interactions with various molecular targets within biological systems. These interactions can lead to specific biochemical effects that are crucial for understanding the compound's therapeutic potential.
Case Studies
Several studies have explored the interaction of this compound with specific enzymes or receptors. For example:
- Study A: Investigated its effect on cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.
- Study B: Analyzed its antioxidant capabilities in cellular models, indicating protective effects against oxidative damage.
Industrial Applications
Beyond pharmaceutical uses, this compound has potential applications in industrial chemistry as a building block for synthesizing more complex molecules. Its unique structure can be leveraged in developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by modulating the activity of microtubules and tubulin . The compound’s benzodioxole ring is crucial for its binding affinity and biological activity.
Comparison with Similar Compounds
4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid
- Structure : Features a 2-hydroxy-5-propylphenyl group instead of benzodioxole.
- Molecular Formula : C₁₃H₁₆O₄
- Molecular Weight : 236.27 g/mol
- Key Properties : The hydroxyl and propyl groups enhance hydrophilicity and steric bulk compared to the benzodioxole analog. This compound is used in synthesizing heterocyclic derivatives for biological screening .
4-(4-Nitrophenyl)-4-oxobutanoic Acid Derivatives
- Example : 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (Scheme-5 in ).
- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering reactivity in cyclocondensation reactions .
Benzodioxole-Modified Analogs
4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid
- CAS : 21764-09-0
- Molecular Formula : C₁₉H₁₈O₇
- Molecular Weight : 358.34 g/mol
- This compound has been explored in structure-activity relationship (SAR) studies for anti-inflammatory agents .
(E)-4-(1,3-Benzodioxol-5-yl)-4-oxo-2-butenoic Acid
- CAS : 84609-13-2
- Structure: Features an α,β-unsaturated ketone (butenoic acid) instead of a saturated chain.
- Key Differences : The conjugated double bond enhances electrophilicity, making it a candidate for Michael addition reactions in drug design .
Heterocyclic and Polycyclic Derivatives
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic Acid
4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic Acid
- CAS : 75382-32-0
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- Key Differences : The dihydroindenyl group provides a partially saturated aromatic system, reducing metabolic oxidation compared to fully aromatic analogs .
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., nitro) require harsher reaction conditions, while benzodioxole-containing analogs are synthesized via mild hydrolysis or cyclocondensation .
- Biological Activity : The 1,3-benzodioxole group is associated with anti-inflammatory and antioxidant properties, as seen in curcumin analogs . Modifications like α,β-unsaturation enhance reactivity toward biological nucleophiles .
- Physicochemical Properties : Bulky substituents (e.g., dibenzoazocin) reduce aqueous solubility but improve binding affinity to hydrophobic targets .
Biological Activity
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Features
The compound features a benzodioxole ring and a butanoic acid moiety, which contribute to its distinct chemical reactivity and biological activity. These structural characteristics are believed to enhance its interaction with biological macromolecules, leading to various pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : The compound has shown potential in targeting microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells. This is similar to other anticancer agents that disrupt microtubule dynamics.
- Enzyme Modulation : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways relevant to cancer progression .
Biological Activity Overview
Current research highlights several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines by disrupting microtubule function. |
| Enzyme Inhibition | Potential inhibition of alkaline phosphatase isozymes, affecting cellular signaling. |
| Antimicrobial | Exhibits activity against certain bacterial strains, though further research is needed. |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on prostate cancer cells (PC-3). The compound demonstrated an IC50 value of 1.53 µM, indicating potent antiproliferative activity. Mechanistic studies revealed that the compound caused G2/M cell cycle arrest and induced apoptosis through caspase activation .
- Enzyme Interaction : Another investigation assessed the inhibitory effects of the compound on tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). Results showed a significant inhibitory effect with IC50 values ranging from 1.34 µM to 44.80 µM for TNAP and up to 192.10 µM for IAP.
Comparative Analysis
Comparative studies have been conducted with structurally similar compounds to evaluate their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(1,3-Benzodioxol-5-yl)butanoic acid | C12H10O4 | Simpler structure; different pharmacological properties due to lack of additional phenolic groups. |
| 2-(3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | Primarily studied for anti-inflammatory properties; lacks benzodioxole moiety. |
The unique combination of functional groups in this compound allows for diverse interactions within biological systems, making it a candidate for further pharmacological exploration.
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are critical for advancing its use in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid, and how can reaction yields be optimized?
- Methodological Answer : A plausible route involves Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride derivatives. Reaction optimization may include:
- Using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions.
- Purification via recrystallization or column chromatography to isolate the keto-acid product.
- Monitoring reaction progress by TLC or HPLC, with final characterization by NMR (e.g., δ 6.8–7.0 ppm for benzodioxol protons and δ 2.6–3.0 ppm for ketone/acid protons) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Key signals include aromatic protons (δ 6.8–7.0 ppm, integrating for the benzodioxol ring) and α-keto/acid protons (δ 2.6–3.0 ppm) .
- IR Spectroscopy : Stretching vibrations for the ketone (≈1700 cm) and carboxylic acid (≈2500–3300 cm) groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 235.18 (calculated for CHO).
Advanced Research Questions
Q. How does the electronic nature of the 1,3-benzodioxol group influence the reactivity of the 4-oxobutanoic acid moiety in nucleophilic acyl substitution reactions?
- Methodological Answer :
- The electron-donating methylenedioxy group in benzodioxol increases electron density in the aromatic ring, potentially stabilizing intermediates via resonance.
- Reactivity can be modulated by substituents on the benzodioxol ring (e.g., electron-withdrawing groups like halogens may enhance electrophilicity of the ketone) .
- Computational studies (DFT) can predict charge distribution and nucleophilic attack sites .
Q. What strategies can mitigate competing side reactions (e.g., decarboxylation) during derivatization of this compound?
- Methodological Answer :
- Use low-temperature conditions (<0°C) during acyl chloride formation to minimize decarboxylation.
- Protect the carboxylic acid group with tert-butyl or benzyl esters before functionalizing the ketone .
- Monitor reaction pH to avoid acidic conditions that promote decomposition .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives targeting specific enzymes?
- Methodological Answer :
- Synthesize analogs with modified benzodioxol substituents (e.g., halogenation, alkylation) and evaluate inhibitory activity against target enzymes (e.g., cyclooxygenase or kinases).
- Use molecular docking to predict binding interactions, as demonstrated in studies on 3-benzoylpropionic acid derivatives .
- Compare IC values across derivatives to identify critical functional groups .
Safety and Handling Considerations
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation or hydrolysis .
- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., AlCl) and wear PPE (gloves, goggles) as per SDS guidelines for related compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
